N-[2-(4-FLUOROPHENYL)ETHYL]-3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXAMIDE
Description
N-[2-(4-Fluorophenyl)ethyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a methyl group at position 3 and a carboxamide group at position 3. The carboxamide nitrogen is further functionalized with a 4-fluorophenethyl chain. The fluorine atom on the phenyl ring enhances lipophilicity and metabolic stability, which may improve pharmacokinetic properties compared to non-fluorinated analogs.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3OS/c1-8-15-12(18-16-8)11(17)14-7-6-9-2-4-10(13)5-3-9/h2-5H,6-7H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGJQINPOUNLSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)C(=O)NCCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)ethyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction using 4-fluorophenyl ethyl halides.
Amidation: The final step involves the formation of the carboxamide group by reacting the intermediate with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (e.g., chlorine, bromine) and catalysts such as iron(III) chloride.
Major Products
Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.
Reduction: Reduced amine derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
The compound has been studied for its potential anticancer properties. Research indicates that thiadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of 1,2,4-thiadiazole can decrease the viability of human leukemia, non-small cell lung cancer, and breast cancer cells .
A notable case study involved the evaluation of N-[2-(4-fluorophenyl)ethyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide against lymphoma B P493 cells. Treatment with this compound at a concentration of 20 μM led to a marked reduction in cell growth both in vitro and in mouse xenograft models .
2. Antimicrobial Properties
Thiadiazole derivatives are recognized for their broad-spectrum antimicrobial activity. The compound has shown efficacy against various pathogens, including bacteria and fungi. For example, certain thiadiazole derivatives have demonstrated antifungal properties effective against strains resistant to conventional treatments .
In a specific study, a series of 1,2,3-thiadiazole derivatives were synthesized and tested for their antifungal activity against Candida species. The results indicated that these compounds could serve as potential candidates for developing new antifungal agents .
3. Insecticidal Activity
Research has also highlighted the insecticidal properties of thiadiazole compounds. Studies have shown that certain derivatives can effectively control pest populations, making them candidates for agricultural applications. For example, compounds containing the thiadiazole moiety have been reported to exhibit significant insecticidal activity against common agricultural pests .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activities. The presence of the fluorophenyl group is believed to enhance lipophilicity and improve cellular uptake, which may contribute to its anticancer and antimicrobial effects.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, and metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
The 1,2,4-thiadiazole scaffold distinguishes this compound from analogs with other heterocyclic cores. For example:
- Oxadiazole and isoxazole analogs: Compounds such as 2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-benzamide (ID45) replace sulfur with oxygen, altering polarity and hydrogen-bonding capacity .
Substituent Analysis
Key substituents influencing activity:
- Fluorophenyl vs. Nitrophenyl/Chlorophenyl : The 4-fluorophenethyl group in the target compound may confer better metabolic resistance than nitro- or chloro-substituted analogs (e.g., ID20, ID45), which are prone to reductive metabolism .
Pharmacological Potential
- Anticancer activity: Derivatives like N-[2-[(3,5-dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide (ID45) inhibit kinases or proteases involved in tumor progression .
- Antiviral or antiplatelet effects : Thioether-containing analogs (e.g., ID15, ID20) have shown activity against viral proteases or platelet aggregation pathways .
Comparative Data Table
Research Findings and Hypotheses
- Bioisosteric Replacements : The 1,2,4-thiadiazole core may serve as a bioisostere for carboxylic acid groups, mimicking enzyme substrates while resisting hydrolysis .
- Fluorine Impact : The 4-fluorophenyl group likely enhances blood-brain barrier penetration compared to bulkier substituents (e.g., trifluoromethyl in ).
- Synthetic Accessibility : The target compound’s lack of thioether linkers simplifies synthesis relative to analogs like ID15 or ID55, which require multi-step thiol-alkylation .
Biological Activity
N-[2-(4-Fluorophenyl)ethyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C12H14F N3OS
- Molecular Weight : 257.32 g/mol
This thiadiazole derivative features a fluorophenyl group that may enhance its biological activity through increased lipophilicity and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-thiadiazoles exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds similar to this compound have shown moderate to significant antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli. A study reported that certain thiadiazole derivatives had minimum inhibitory concentrations (MIC) ranging from 32 to 42 µg/mL against these pathogens, outperforming standard antibiotics like streptomycin .
- Antifungal Activity : The compound also demonstrates antifungal properties. In particular, derivatives have been noted for their effectiveness against Candida albicans and Aspergillus niger, with inhibition rates between 58% and 66% .
Anticancer Potential
The anticancer activity of thiadiazole derivatives is another area of interest. Studies have shown that compounds containing the thiadiazole moiety can inhibit the proliferation of various cancer cell lines. For example:
- Mechanism of Action : The anticancer effects are often attributed to the induction of apoptosis in cancer cells and the inhibition of specific kinases involved in tumor growth .
Case Studies
- Case Study on Antibacterial Effects : A study involving a series of substituted thiadiazoles found that those with halogen substitutions exhibited enhanced antibacterial activity. The most promising compound showed an MIC value lower than that of established antibiotics .
- Case Study on Anticancer Activity : In vitro studies demonstrated that certain derivatives significantly reduced cell viability in lung cancer cell lines (A549) by inducing apoptosis through mitochondrial pathways. This suggests a potential application in chemotherapeutic strategies .
Summary of Findings
Q & A
Q. What comparative methodologies are effective for benchmarking this compound against existing thiadiazole derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
